molecular formula C12H6BrCl2N B13383156 1-Bromo-3,6-dichloro-9H-carbazole CAS No. 100125-05-1

1-Bromo-3,6-dichloro-9H-carbazole

Cat. No.: B13383156
CAS No.: 100125-05-1
M. Wt: 314.99 g/mol
InChI Key: AAXKJEWUYLSARD-UHFFFAOYSA-N
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Description

1-Bromo-3,6-dichloro-9H-carbazole is an organic compound with the molecular formula C12H6BrCl2N. It belongs to the carbazole family, which is known for its aromatic heterocyclic structure. This compound is characterized by the presence of bromine and chlorine atoms at the 1, 3, and 6 positions of the carbazole ring, respectively .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3,6-dichloro-9H-carbazole can be synthesized through various organic synthesis methods. One common approach involves the bromination and chlorination of carbazole. The reaction typically requires the use of bromine and chlorine reagents under controlled conditions to ensure selective substitution at the desired positions .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often utilizing catalysts and specific reaction conditions to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3,6-dichloro-9H-carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various carbazole derivatives with different functional groups .

Scientific Research Applications

1-Bromo-3,6-dichloro-9H-carbazole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Bromo-3,6-dichloro-9H-carbazole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-3,6-dichloro-9H-carbazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. These properties make it particularly valuable in applications requiring precise molecular interactions and stability .

Properties

CAS No.

100125-05-1

Molecular Formula

C12H6BrCl2N

Molecular Weight

314.99 g/mol

IUPAC Name

1-bromo-3,6-dichloro-9H-carbazole

InChI

InChI=1S/C12H6BrCl2N/c13-10-5-7(15)4-9-8-3-6(14)1-2-11(8)16-12(9)10/h1-5,16H

InChI Key

AAXKJEWUYLSARD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C3=C(N2)C(=CC(=C3)Cl)Br

Origin of Product

United States

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